molecular formula C6H13NO3 B2760041 2-[2-(Dimethylamino)ethoxy]acetic acid CAS No. 98278-28-5

2-[2-(Dimethylamino)ethoxy]acetic acid

Cat. No.: B2760041
CAS No.: 98278-28-5
M. Wt: 147.174
InChI Key: GOOISZUMBYZVEU-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]acetic acid is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . It is a versatile compound used in various fields, including organic synthesis and industrial applications. The compound is known for its unique chemical properties, which make it valuable in different scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(Dimethylamino)ethoxy]acetic acid can be synthesized through the reaction of dimethylamine with ethylene glycol and chloroacetic acid . The reaction typically involves the following steps:

    Reaction of Dimethylamine with Ethylene Glycol: This step forms an intermediate compound, 2-(Dimethylamino)ethanol.

    Reaction with Chloroacetic Acid: The intermediate is then reacted with chloroacetic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:

    Controlled Reaction Conditions: Temperature and pH are carefully monitored to optimize the reaction.

    Purification Steps: The product is purified using techniques such as crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Nucleophiles: Various nucleophiles, such as halides and amines, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Dimethylamino)ethoxy]acetic acid is unique due to its combination of a dimethylamino group and an acetic acid group. This combination imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its versatility in different fields highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7(2)3-4-10-5-6(8)9/h3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOISZUMBYZVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98278-28-5
Record name 2-[2-(dimethylamino)ethoxy]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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